3-iodo-1H-indole-7-carbaldehyde chemical properties and reactivity
3-iodo-1H-indole-7-carbaldehyde chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-iodo-1H-indole-7-carbaldehyde
This guide provides a comprehensive technical overview of 3-iodo-1H-indole-7-carbaldehyde, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's physicochemical properties, synthesis, spectroscopic signature, and diverse reactivity. We will explore its utility as a precursor in complex molecular synthesis, with a focus on palladium-catalyzed cross-coupling reactions and transformations of its key functional groups.
Molecular Identity and Physicochemical Properties
3-iodo-1H-indole-7-carbaldehyde is a bifunctional indole derivative featuring an iodine atom at the electron-rich C3 position and a carbaldehyde group at the C7 position of the benzene ring. This unique substitution pattern makes it a valuable intermediate for introducing molecular diversity. The iodine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, while the aldehyde provides a handle for a wide array of classical organic transformations.
Table 1: Physicochemical Properties of 3-iodo-1H-indole-7-carbaldehyde
| Property | Value | Source |
| IUPAC Name | 3-iodo-1H-indole-7-carbaldehyde | N/A |
| Synonyms | 7-Formyl-3-iodoindole | N/A |
| CAS Number | Not available for this specific isomer. 7-Iodo-1H-indole-3-carbaldehyde is 123020-22-4.[1] | [1] |
| Molecular Formula | C₉H₆INO | [2] |
| Molecular Weight | 271.05 g/mol | [1] |
| Appearance | Expected to be a solid | [1] |
| Melting Point | 111-115 °C (for 7-iodo-1H-indole-3-carbaldehyde) | [1] |
| XLogP3 (Predicted) | 2.2 | [2] |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | N/A |
Synthesis of 3-iodo-1H-indole-7-carbaldehyde
While a direct, one-pot synthesis from simple indole is challenging due to regioselectivity issues, a multi-step approach starting from a pre-functionalized indole is a reliable strategy. A plausible synthetic route involves the protection of the indole nitrogen, followed by ortho-lithiation and formylation at C7, and finally, selective iodination at the C3 position.
Proposed Synthetic Workflow
The rationale for this pathway is to first install the less reactive aldehyde group at the desired C7 position, which requires directed metalation, and then introduce the iodine at the most nucleophilic C3 position via electrophilic substitution. Nitrogen protection is crucial to facilitate the initial lithiation and prevent side reactions.
Caption: Proposed synthetic workflow for 3-iodo-1H-indole-7-carbaldehyde.
Detailed Experimental Protocol (Hypothetical)
-
N-Protection of Indole-7-carbaldehyde:
-
To a solution of indole-7-carbaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Rationale: The Boc group is an excellent choice for protecting the indole nitrogen; it is stable to the subsequent iodination conditions and can be removed under mild acidic conditions that do not affect the other functional groups.[3]
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to yield N-Boc-indole-7-carbaldehyde.
-
-
Electrophilic Iodination at C3:
-
Dissolve the N-protected intermediate (1.0 equiv) in N,N-dimethylformamide (DMF).
-
Add sodium bicarbonate (NaHCO₃, 3.0 equiv) followed by iodine (I₂, 1.5 equiv) portion-wise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Rationale: The C3 position of the indole ring is highly electron-rich and susceptible to electrophilic substitution.[4] Using a mild base like NaHCO₃ neutralizes the HI byproduct, preventing potential side reactions. This method is analogous to the efficient iodination of N,N-dialkyl-o-(1-alkynyl)anilines.[5]
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate, and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification via chromatography yields N-Boc-3-iodo-1H-indole-7-carbaldehyde.
-
-
N-Deprotection:
-
Dissolve the iodinated intermediate in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.
-
Stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Rationale: TFA provides a clean and efficient method for cleaving the Boc protecting group without affecting the iodo or aldehyde functionalities.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃. Extract the product, dry the organic phase, and concentrate to afford the final product, 3-iodo-1H-indole-7-carbaldehyde.
-
Spectroscopic Characterization
Confirming the structure of the final compound is paramount. The following table summarizes the expected spectroscopic data based on its functional groups.
Table 2: Expected Spectroscopic Data for 3-iodo-1H-indole-7-carbaldehyde
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR (in DMSO-d₆) | Aldehyde proton (-CHO) | δ 9.8-10.2 ppm (singlet) |
| Indole N-H | δ 11.5-12.5 ppm (broad singlet) | |
| C2-H | δ ~8.0-8.3 ppm (singlet or doublet, J≈3 Hz) | |
| Aromatic protons (C4, C5, C6) | δ 7.0-7.8 ppm (multiplets) | |
| ¹³C NMR (in DMSO-d₆) | Aldehyde carbonyl (C=O) | δ ~190 ppm |
| C3 (bearing iodine) | δ ~75-85 ppm | |
| Aromatic carbons | δ 110-140 ppm | |
| IR (KBr pellet) | N-H stretch | 3200-3400 cm⁻¹ (broad) |
| Aldehyde C=O stretch | 1660-1680 cm⁻¹ | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z 271 |
| Fragment | m/z 144 ([M-I]⁺) |
Chemical Reactivity and Synthetic Utility
The reactivity of 3-iodo-1H-indole-7-carbaldehyde is dominated by its three key functional sites: the C3-I bond, the C7-aldehyde, and the N-H group. This trifecta of reactivity allows for sequential or orthogonal functionalization, making it a powerful scaffold in synthetic chemistry.
Reactions at the C3-Iodo Position: Palladium-Catalyzed Cross-Coupling
The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling, providing a robust method for C-C and C-N bond formation. The reactivity of aryl iodides in oxidative addition to Pd(0) is generally high (I > Br > Cl).[6]
This reaction is a cornerstone of modern organic synthesis for creating biaryl structures. Coupling 3-iodo-1H-indole-7-carbaldehyde with various aryl or heteroaryl boronic acids can generate a library of complex indole derivatives.[7][8] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
Detailed Protocol: Suzuki-Miyaura Coupling [10]
-
In a microwave vial, combine 3-iodo-1H-indole-7-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ or K₃PO₄ (2.0 equiv).[8][10]
-
Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DMF) and water.
-
Seal the vial and heat the mixture in a microwave reactor (e.g., 120 °C for 30-60 minutes) or by conventional heating until the starting material is consumed.[10]
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the 3-aryl-1H-indole-7-carbaldehyde product.
The Heck reaction enables the arylation of alkenes, providing access to 3-alkenyl-indoles.[6][11] This is particularly useful for synthesizing precursors to polymers or complex natural products. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[6] The reaction generally yields the trans (E) isomer due to stereospecific syn-addition followed by syn-β-hydride elimination.[6]
To introduce an alkyne moiety at the C3 position, the Sonogashira coupling is the reaction of choice.[12] This reaction, co-catalyzed by palladium and copper(I), couples the 3-iodoindole with a terminal alkyne.[5][12] The resulting 3-alkynylindoles are versatile intermediates for synthesizing heterocycles, natural products, and materials with interesting electronic properties.[12]
Detailed Protocol: Sonogashira Coupling [5][13]
-
To a dry flask under an inert atmosphere (e.g., Argon), add 3-iodo-1H-indole-7-carbaldehyde (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).
-
Add an anhydrous solvent such as triethylamine (Et₃N) or a mixture of DMF and Et₃N.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 5-24 hours.[5]
-
Upon completion, filter the reaction mixture through celite to remove catalyst residues, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Reactions at the C7-Aldehyde Group
The aldehyde group is a versatile functional handle for various transformations.
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol, (3-iodo-1H-indol-7-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄) in methanol or ethanol. This transformation provides access to a different class of substituted indoles for further functionalization.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-iodo-1H-indole-7-carboxylic acid. Mild conditions, such as the Dakin oxidation or using silver(I) oxide, are often preferred to avoid undesired reactions at the electron-rich indole core.[14]
-
Reductive Amination: This reaction allows for the synthesis of 7-(aminomethyl)-3-iodo-1H-indoles by treating the aldehyde with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride.
-
Condensation Reactions: The aldehyde can participate in Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensation reactions to form C=C bonds, extending the carbon framework at the C7 position.
Reactions at the Indole N-H
The indole nitrogen is nucleophilic and can be functionalized, which can be critical for modulating biological activity or altering physicochemical properties.
-
N-Alkylation/Arylation: The N-H proton is moderately acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl or aryl halide to install a substituent on the nitrogen.
-
N-Protection: As discussed in the synthesis section, protection of the nitrogen is often a necessary strategic step, especially in reactions involving strong bases or organometallic reagents that could be quenched by the acidic proton.[15]
Applications in Drug Discovery and Materials Science
The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[16][17][18] 3-iodo-1H-indole-7-carbaldehyde serves as an ideal starting point for building libraries of novel indole derivatives. The ability to independently and sequentially modify the C3, C7, and N1 positions allows for a systematic exploration of the structure-activity relationship (SAR) of new chemical entities. The derivatives synthesized from this scaffold are valuable candidates for screening in various biological assays.
References
-
3-iodo-1H-indole | C8H6IN | CID 11207253 . PubChem, National Institutes of Health. [Link]
-
Suzuki-Miyaura Coupling between 3-Iodolawsone and Arylboronic Acids. Synthesis of Lapachol Analogues with Antineoplastic and Antileishmanial Activities . ScienceOpen. [Link]
-
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization . PubMed Central, National Institutes of Health. [Link]
-
7-iodo-1h-indole-3-carbaldehyde (C9H6INO) . PubChemLite. [Link]
-
Heck Reaction . Organic Chemistry Portal. [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System . PubMed Central, National Institutes of Health. [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines . ResearchGate. [Link]
-
Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones . ResearchGate. [Link]
-
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization . Organic Chemistry Portal. [Link]
-
7-Iodo-1H-indole-3-carbonitrile . MDPI. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction . ARKAT USA, Inc.. [Link]
-
Green oxidation of indoles using halide catalysis . DR-NTU, Nanyang Technological University. [Link]
-
Synthesis of N-Protected/Free Indole-7-Carboxaldehyde . Academia.edu. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . PubMed Central, National Institutes of Health. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Indoline-7-carboxaldehyde | C9H9NO | CID 1481333 . PubChem, National Institutes of Health. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review . ResearchGate. [Link]
-
New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review . PubMed, National Institutes of Health. [Link]
-
Green Oxidation of Indoles using halide Catalysis . Research Communities. [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions . ResearchGate. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles . PubMed Central, National Institutes of Health. [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction . Organic Syntheses. [Link]
-
1H-Indole-3-carboxaldehyde, 7-methyl- . NIST WebBook. [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions . Semantic Scholar. [Link]
-
7-Hydroxy-1H-indole-3-carbaldehyde | 148563-38-6 . Sigma-Aldrich. [Link]
-
1H-Indole-3-carboxaldehyde . NIST WebBook. [Link]
-
Electrochemical oxidation of 3-substituted indoles . Royal Society of Chemistry Publishing. [Link]
Sources
- 1. 7-Iodoindole-3-carboxaldehyde 97 123020-22-4 [sigmaaldrich.com]
- 2. PubChemLite - 7-iodo-1h-indole-3-carbaldehyde (C9H6INO) [pubchemlite.lcsb.uni.lu]
- 3. (PDF) Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde [academia.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]
- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 15. arkat-usa.org [arkat-usa.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
